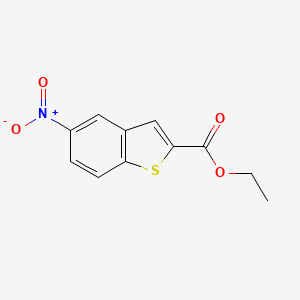

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBQJHVCMFVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353249 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25785-09-5 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a variety of biological targets. Derivatives of this core are found in numerous approved drugs, including the selective estrogen receptor modulator raloxifene, the antipsychotic sertindole, and the antidepressant duloxetine. The introduction of a nitro group and an ethyl carboxylate ester functionalizes the benzothiophene core, providing valuable handles for further chemical modifications and modulating the electronic properties of the molecule. Ethyl 5-nitro-1-benzothiophene-2-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents[1]. This guide provides an in-depth, field-proven pathway for the synthesis of this important compound, focusing on the causality behind experimental choices and ensuring a robust, reproducible methodology.

The Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and reliable synthesis of this compound is achieved through a two-step process. The first step involves the construction of the benzothiophene ring system to form the precursor, ethyl 1-benzothiophene-2-carboxylate. The second, crucial step is the regioselective nitration of this precursor at the 5-position of the benzene ring.

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 1-benzothiophene-2-carboxylate

The construction of the benzothiophene core is achieved via a one-pot reaction involving a nucleophilic aromatic substitution followed by an intramolecular condensation/cyclization. This approach is highly efficient and utilizes readily available starting materials.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Chlorobenzaldehyde is selected as the aromatic precursor due to the moderate reactivity of the chloro-substituent towards nucleophilic aromatic substitution. The ortho-positioning of the aldehyde and the chloro group is essential for the subsequent intramolecular cyclization. Ethyl thioglycolate serves as the sulfur source and provides the atoms necessary to form the thiophene ring, including the carboxylate group at the 2-position.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the thiol of ethyl thioglycolate, forming the thiolate nucleophile. It is preferred over stronger bases like sodium hydride to avoid unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation and promotes the nucleophilic aromatic substitution.

-

Temperature: A moderate temperature of 60°C provides the necessary activation energy for the nucleophilic aromatic substitution without causing decomposition of the starting materials or products.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 10 mL).

-

Addition of Reagents: Add 2-chlorobenzaldehyde (5.20 mmol, 1 eq.) and ethyl thioglycolate (6.20 mmol, 1.2 eq.) to the DMF.

-

Base Addition: While stirring, add anhydrous potassium carbonate (K₂CO₃, 5.70 mmol, 1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-benzothiophene-2-carboxylate.

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₀O₂S |

| Molecular Weight | 206.26 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H), 7.85-7.75 (m, 2H), 7.40-7.30 (m, 2H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) |

Table 1: Key data for Ethyl 1-benzothiophene-2-carboxylate.

Part 2: Regioselective Nitration of Ethyl 1-benzothiophene-2-carboxylate

The introduction of the nitro group at the 5-position is accomplished through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is critical and is controlled by the reaction conditions.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction[1][2].

-

Regioselectivity: The electron-withdrawing nature of the ethyl carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack. Consequently, nitration occurs on the more electron-rich benzene ring. The directing effect of the sulfur atom and the deactivating effect of the ester group, combined with kinetic control at low temperatures, favor substitution at the 5- and 7-positions. In many cases, the 5-nitro isomer is the major product. Studies on the nitration of similar 3-substituted benzothiophenes have shown that low-temperature conditions (kinetic control) favor the formation of the 5- and 6-nitro isomers[3][4].

-

Temperature Control: Maintaining a low temperature (0°C) is crucial for controlling the regioselectivity and preventing the formation of dinitrated and other side products. The reaction is highly exothermic, and careful, slow addition of the substrate to the nitrating mixture is essential.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid (5 mL). While maintaining the temperature at 0°C, slowly add concentrated nitric acid (1.5 mL) dropwise with constant stirring.

-

Substrate Addition: Dissolve ethyl 1-benzothiophene-2-carboxylate (1.0 g, 4.85 mmol) in a minimal amount of concentrated sulfuric acid (2 mL) and cool the solution to 0°C.

-

Reaction: Add the solution of the benzothiophene ester dropwise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not rise above 5°C.

-

Stirring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Drying: Dry the solid product under vacuum.

-

Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

| Parameter | Value |

| Typical Yield | 60-75% |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 251.26 g/mol |

| Melting Point | 164-165 °C |

Table 2: Key data for this compound.

Mechanistic Insights

Figure 2: Simplified mechanistic pathways for the two-step synthesis.

The synthesis of the benzothiophene core is a classic example of a tandem reaction sequence. The initial deprotonation of ethyl thioglycolate generates a potent nucleophile that attacks the electron-deficient aromatic ring of 2-chlorobenzaldehyde via a nucleophilic aromatic substitution (SNAAr) mechanism. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolizable proton alpha to the ester is removed, and the resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol leads to the formation of the stable, aromatic benzothiophene ring system.

The nitration step is a well-established electrophilic aromatic substitution. The in situ generated nitronium ion is a powerful electrophile that attacks the π-system of the benzene ring. The attack at the 5-position leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The loss of a proton from this intermediate restores the aromaticity of the benzene ring and yields the final 5-nitro product.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound. By understanding the underlying chemical principles and the rationale for the chosen reaction conditions, researchers can confidently and efficiently prepare this valuable intermediate for applications in drug discovery and materials science. The provided protocols are based on established literature and offer a solid foundation for laboratory synthesis.

References

- BenchChem. (2025).

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

-

Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224–3226. [Link]

-

Cooper, J., & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic, 3055. [Link]

-

Brown, I., et al. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2755. [Link]

-

Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]

- Google Patents. (1998).

-

PubChem. 5-Nitro-1-benzothiophene-2-carboxylic acid. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

- Epps, K. F., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.

-

ResearchGate. Disulphide synthesis from benzothiophene under nitration conditions. [Link]

-

ResearchGate. A scheme for the aromatic nitration using nitric acid in the absence of.... [Link]

-

Oakwood Chemical. Ethyl thiophene-2-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

-

PubChem. Ethyl Thioglycolate. [Link]

Sources

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a functionality of significant interest in medicinal chemistry and materials science. The strategic placement of a nitro group at the 5-position and an ethyl ester at the 2-position makes this molecule a versatile intermediate for further chemical modification. The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active agents, and nitroaromatic compounds are pivotal precursors in the synthesis of amines, which are ubiquitous in drug development. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and handling of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior and potential applications. The key identifiers for this compound are cataloged below.

-

IUPAC Name: this compound

-

Synonyms: 5-Nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester[1], Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate[1]

-

CAS Number: 25785-09-5[2]

-

Molecular Formula: C₁₁H₉NO₄S

-

Molecular Weight: 251.26 g/mol [3]

The structure is characterized by a bicyclic benzothiophene system, where a benzene ring is fused to a thiophene ring. The electron-withdrawing nitro group (NO₂) at the C5 position and the ethyl carboxylate group (-COOCH₂CH₃) at the C2 position are the primary determinants of the molecule's reactivity and physical characteristics.

Caption: Key structural components of the title compound.

Tabulated Physical Properties

For rapid assessment, the primary physical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 164-165 °C | [1] |

| Boiling Point | Data not available; predicted to be high | N/A |

| Molecular Formula | C₁₁H₉NO₄S | N/A |

| Molecular Weight | 251.26 g/mol | [3] |

| Storage | Store at room temperature | [1] |

Detailed Physicochemical Characteristics

Melting Point and Appearance

The compound is a white to light yellow solid at ambient conditions, with a sharp melting point range of 164-165°C[1]. This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular interactions involving the polar nitro and ester groups. The defined melting point suggests a high degree of purity, which is critical for subsequent synthetic applications and biological assays.

Solubility Profile (Predicted)

While explicit experimental solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.

-

Polar Aprotic Solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar nitro and ester functionalities.

-

Chlorinated Solvents: Good solubility is predicted in dichloromethane and chloroform.

-

Ethers and Esters: Moderate solubility is expected in solvents like ethyl acetate and tetrahydrofuran (THF).

-

Alcohols: Likely to have limited to moderate solubility in methanol and ethanol.

-

Water: Poor solubility is expected due to the predominantly nonpolar aromatic core.

This predicted solubility profile is vital for selecting appropriate solvent systems for reaction, extraction, and chromatographic purification.

Spectral Properties

Spectroscopic analysis is essential for structural confirmation. While a dedicated spectrum for this specific ester is not publicly available, we can infer its key features based on the known spectra of its parent carboxylic acid and the presence of the ethyl group[4].

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, with chemical shifts influenced by the electron-withdrawing nitro group. Critically, the ethyl ester group will present a characteristic quartet (for the -CH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the key functional groups:

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 251.26 g/mol .

Synthesis and Handling

Synthetic Approach: Esterification

The most direct and common laboratory synthesis for this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-nitro-1-benzothiophene-2-carboxylic acid. This reaction involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the product ester by using an excess of ethanol.

Caption: Illustrative workflow for synthesis via Fischer Esterification.

Illustrative Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Rationale: The reflux condenser is essential to prevent the loss of the volatile ethanol solvent upon heating.

-

-

Addition of Reagents:

-

Add absolute ethanol (20-30 eq), serving as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Rationale: Ethanol is used in large excess to shift the reaction equilibrium towards the ester product, maximizing the yield. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the less polar ester product.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold water. The crude product should precipitate as a solid.

-

Rationale: The ester is poorly soluble in water, causing it to precipitate out while the excess ethanol, sulfuric acid, and any unreacted carboxylic acid (as its salt after neutralization) remain in the aqueous phase.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Rationale: Neutralization quenches the acid catalyst and converts any remaining carboxylic acid into its water-soluble sodium salt.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure crystalline product, which can be verified by its sharp melting point.

-

References

-

PubChem. (n.d.). 5-Nitro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Protheragen. (n.d.). 5-Nitrothiophene-2-carboxylic acid. Retrieved from [Link][5]

-

Molbase. (n.d.). 5-nitro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Chemdad. (n.d.). 5-Nitrothiophene-2-carboxylic acid. Retrieved from [Link][6]

Sources

- 1. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 3. 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid | C11H9NO4S | CID 160417775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Nitrothiophene-2-carboxylic acid - Protheragen [protheragen.ai]

- 6. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" CAS number 25785-09-5

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate (CAS: 25785-09-5): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, bearing the CAS number 25785-09-5, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its molecular architecture, featuring a benzothiophene core functionalized with both a nitro group and an ethyl ester, positions it as a versatile intermediate for chemical synthesis and a valuable scaffold in medicinal chemistry. The benzothiophene moiety is recognized as a "privileged structure," frequently found in biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and delves into its strategic applications, particularly in the realm of antibacterial drug discovery.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is typically encountered as a white to light yellow solid.[1] Its identity and purity are confirmed through a suite of analytical techniques, with key properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 25785-09-5 | [2][3][] |

| Molecular Formula | C₁₁H₉NO₄S | [3][] |

| Molecular Weight | 251.26 g/mol | [] |

| Appearance | White to light yellow solid | [1][5] |

| Melting Point | 164-165°C | [1][5] |

| Boiling Point | 402°C at 760 mmHg | [5] |

| Density | 1.401 g/cm³ | [6] |

Structural Characterization

Verifying the structural integrity of the compound is paramount. Standard analytical methods for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene ring, as well as the characteristic quartet and triplet for the ethyl ester group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing an exact mass that corresponds to its molecular formula, C₁₁H₉NO₄S.[6]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Characteristic absorption bands would be observed for the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic C-H bonds.

Spectroscopic data for this compound are available through chemical suppliers and databases, allowing for direct comparison and verification.[7]

Caption: Chemical Structure of this compound.

Synthesis and Purification

While multiple routes to benzothiophenes exist, a common and effective strategy involves the cyclization of appropriately substituted precursors. A plausible and efficient synthesis for this compound can be conceptualized based on established methodologies for related structures.[8] The following workflow outlines a logical synthetic pathway.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common organic synthesis techniques for analogous compounds.[9]

-

Reaction Setup: To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq). The use of potassium carbonate provides the basic conditions necessary to deprotonate the thiol.

-

Nucleophilic Addition: Add ethyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature. The thiolate anion generated in situ acts as a potent nucleophile.

-

Cyclization: Heat the reaction mixture to 80-100°C. This provides the thermal energy required to facilitate an intramolecular nucleophilic aromatic substitution, where the intermediate displaces the chloride, forming the thiophene ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol. This process removes impurities, yielding the final product in high purity.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, MS) to compare against reference standards.[5][7]

Chemical Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. Its functional groups—the nitro group and the ethyl ester—are key handles for subsequent chemical modifications.

Key Reactive Sites and Transformations

The compound serves as a launchpad for generating a diverse library of derivatives for biological screening. Two primary transformations are of high strategic importance:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This introduces a nucleophilic site, allowing for the formation of amides, sulfonamides, and other functionalities. The resulting Ethyl 5-amino-1-benzothiophene-2-carboxylate is a valuable intermediate in its own right.[10]

-

Hydrolysis of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid.[11][12] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

Caption: Key transformations for generating derivative libraries.

Application as an Antibacterial Prodrug Scaffold

A compelling application for this scaffold is in the development of novel antibacterial agents. Many nitro-heterocyclic compounds function as prodrugs that are selectively activated within bacterial cells.[13]

-

Mechanism of Action: The mechanism relies on the presence of bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli.[13][14] These enzymes are capable of reducing the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage bacterial DNA, proteins, and other critical cellular components, leading to cell death.[13]

-

Selective Toxicity: This activation mechanism provides a degree of selective toxicity, as the necessary nitroreductases may be absent or have lower activity in mammalian cells. This targeted approach is a cornerstone of modern antibiotic development, aiming to minimize host toxicity while maximizing pathogen eradication. The benzothiophene core can be further modified to optimize potency, spectrum of activity, and pharmacokinetic properties.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

-

Hazard Classification: The compound is classified as an acute oral and inhalation toxicant (Category 4) and causes skin and serious eye irritation (Category 2/2A).[5] It may also cause respiratory irritation.[5]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[5]

-

Stability: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and strong oxidizing agents.[10]

-

Disposal: Dispose of surplus or non-recyclable material through a licensed disposal company in accordance with local and national regulations.[5]

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategically important molecule for advancing drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive functional handles make it an ideal starting point for creating diverse molecular libraries. Its potential as a substrate for bacterial nitroreductases highlights a clear and rational path for its application in the development of next-generation narrow-spectrum antibacterial agents, addressing the critical global challenge of antibiotic resistance. For researchers and scientists in the pharmaceutical field, this compound represents a valuable tool for innovation.

References

-

Aaron Chemicals. (2024). Safety Data Sheet - 25785-09-5. [Link]

-

Chemsrc. (2025). CAS#:105191-14-8 | Ethyl 5-cyano-1-benzothiophene-2-carboxylate. [Link]

-

PubChem. (n.d.). 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. [Link]

-

Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

-

PubChem. (n.d.). 5-Nitro-1-benzothiophene-2-carboxylic acid. [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. [Link]

-

PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]

-

ResearchGate. (n.d.). (PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

LookChem. (n.d.). 5-nitro-1-benzothiophene-2-carboxylic acid. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. [Link]

Sources

- 1. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 3. Heterocycles with Sulphur (S) | CymitQuimica [cymitquimica.com]

- 5. aaronchem.com [aaronchem.com]

- 6. echemi.com [echemi.com]

- 7. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER(25785-09-5) 1H NMR [m.chemicalbook.com]

- 8. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]

- 9. prepchem.com [prepchem.com]

- 10. CAS#:105191-14-8 | Ethyl 5-cyano-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 11. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The following sections detail the structural elucidation of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 25785-09-5) is a derivative of the benzothiophene heterocyclic system. The presence of a nitro group at the 5-position and an ethyl carboxylate group at the 2-position significantly influences its chemical reactivity and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S | - |

| Molecular Weight | 251.26 g/mol | - |

| Melting Point | 167-168 °C | [1] |

| Appearance | Pale yellow solid | [1][2] |

Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is commonly achieved through the reaction of a suitably substituted fluoronitrobenzene with ethyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

A representative synthetic workflow is outlined below:

Caption: Synthetic route to this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiophene core and the protons of the ethyl ester group.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.88 | d | 1H | H-4 |

| 8.32 | dd | 1H | H-6 |

| 8.15 | s | 1H | H-3 |

| 8.08 | d | 1H | H-7 |

| 4.39 | q | 2H | -OCH₂CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Interpretation:

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the nitro group and the deshielding effect of the fused ring system. The characteristic quartet and triplet for the ethyl group are observed at 4.39 and 1.35 ppm, respectively.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound will show signals for the nine carbons of the benzothiophene core and the two carbons of the ethyl group.

Predicted Chemical Shifts:

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 148.0 | C-5 |

| 145.0 | C-7a |

| 140.0 | C-3a |

| 135.0 | C-2 |

| 128.0 | C-3 |

| 125.0 | C-7 |

| 121.0 | C-6 |

| 118.0 | C-4 |

| 62.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Note: These are predicted values and may differ slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Experimental Data:

-

Ionization Mode: Electrospray Ionization (ESI)

-

m/z: 252 [M+H]⁺ (Calculated for C₁₁H₁₀NO₄S⁺: 252.03)

A publication reports an ESI-MS-MS value of 249 (100% relative intensity).[1] This likely corresponds to a fragment ion, and further studies would be needed to elucidate the exact fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600 | Aromatic C=C stretch |

| ~1520 & ~1340 | N-O stretch (nitro group) |

| ~1250 | C-O stretch (ester) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

ESI-MS Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Nebulizer pressure: 30 psi

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 300 °C

-

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the IR spectrum using an FTIR spectrometer.

-

FTIR Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Acquisition: Record the spectrum and label the major peaks.

Data Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the combined spectral data to confirm the structure of this compound.

Caption: Workflow for structural confirmation using multimodal spectroscopy.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a comprehensive and validated characterization of this compound. This guide serves as a technical resource for researchers, enabling a deeper understanding of its molecular structure and providing a basis for further studies in drug development and materials science.

References

-

Kollár, L., et al. (2020). Multistep continuous flow synthesis of condensed benzothiazoles. ARKIVOC, 2020(5), pp. 134-150. Available at: [Link]

-

ResearchGate. (2020). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate: Synthesis, Structural Elucidation, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a validated synthetic protocol, offers an in-depth analysis of its molecular structure through the interpretation of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and explores its potential biological activities. This document serves as a crucial resource for researchers engaged in the synthesis and evaluation of novel benzothiophene-based compounds.

Introduction

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[1] The introduction of a nitro group onto the benzothiophene ring system can significantly modulate its electronic properties and biological activity, making nitrobenzothiophenes attractive targets for drug discovery and development.[2][3] this compound, in particular, represents a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, imparts unique characteristics to the molecule, influencing its reactivity and interactions with biological targets.[3] This guide aims to provide a detailed understanding of the synthesis, structural features, and potential utility of this specific compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-step process involving the displacement of a nitro group, as first described by Beck (1972).[1][4][5][6] This method provides a direct route to the benzothiophene-2-carboxylate ester scaffold.

Reaction Scheme

A plausible synthetic route, adapted from the principles of benzothiophene synthesis, is outlined below. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-mercaptoacetate

-

2,4-Dinitrochlorobenzene

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-mercaptoacetate in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

-

Addition of Nitroaromatic: Slowly add a solution of 2,4-dinitrochlorobenzene in ethanol to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield white to light yellow solid.[7]

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol group of ethyl 2-mercaptoacetate, forming a potent nucleophile.

-

Ethanol is a suitable solvent as it readily dissolves the reactants and the base.

-

The reflux condition provides the necessary activation energy for the intramolecular cyclization, which involves the displacement of the ortho-nitro group.

-

Acidification during work-up protonates any remaining base and ensures the precipitation of the neutral organic product.

Structural Elucidation

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄S | [6] |

| Molecular Weight | 251.26 g/mol | [5] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 164-165 °C | [7] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound are:

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzothiophene ring system. The nitro group's electron-withdrawing nature will influence the chemical shifts of these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the ester carbonyl group.

-

Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm) for the carbons of the benzothiophene core. The carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Caption: Expected key IR absorption bands for the title compound.

Interpretation of Key Peaks:

-

~1720 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ester functional group.

-

~1530 cm⁻¹ and ~1340 cm⁻¹: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

-

~3100-3000 cm⁻¹: Weak to medium bands associated with the C-H stretching of the aromatic ring.

-

~2980-2850 cm⁻¹: Bands corresponding to the C-H stretching of the ethyl group.

-

~1300-1000 cm⁻¹: C-O stretching vibration of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 251, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group. The nitro group can also be lost as NO₂ (m/z = 46).

Potential Applications and Biological Activity

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The nitro group can act as a bio-reductive functional group, which can be reduced within cells to generate reactive nitrogen species that can induce cellular damage.[3]

While specific biological studies on this compound are limited in the publicly available literature, related nitrobenzothiophene and nitrothiophene derivatives have shown promising results:

-

Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal properties of nitrothiophene derivatives.[10][11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[9]

-

Anticancer Activity: The benzothiophene scaffold is present in several anticancer agents. The introduction of a nitro group can enhance the cytotoxic effects against various cancer cell lines. Some nitroaromatic compounds are known to be activated under hypoxic conditions, which are prevalent in solid tumors, making them potential candidates for targeted cancer therapy.

Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its structure is well-defined by a combination of spectroscopic methods. The presence of the nitro group on the benzothiophene scaffold suggests a potential for interesting biological activities, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the potential applications of this and related compounds in drug discovery and materials science.

References

-

Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224–3226. [Link]

-

PubChem. (n.d.). 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US8222413B2 - Methods for synthesizing heterocyclic compounds.

-

National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2017, June 25). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Unknown Source. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. Retrieved from [Link]

-

National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

The Journal of Organic Chemistry 1972 volume.37 No.9. (1972). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester | C7H8N2O4S | CID 2737608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid | C11H9NO4S | CID 160417775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 7. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Chronicle of Benzothiophene's Discovery and Synthetic Evolution

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This in-depth technical guide navigates the rich history and discovery of benzothiophene derivatives, from their conceptual inception in the late 19th century to their contemporary prominence as a "privileged scaffold" in medicinal chemistry and materials science. We delve into the pioneering synthetic methodologies, the evolution of experimental strategies, and the causal factors that have cemented the benzothiophene core as a cornerstone of modern molecular design.

The Dawn of a Heterocycle: From Thiophene's Shadow to a Novel Scaffold

The story of benzothiophene is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, through his meticulous investigation of coal tar-derived benzene, identified thiophene as a sulfur-containing impurity. This discovery opened a new chapter in heterocyclic chemistry, prompting further exploration into related fused-ring systems. While a specific, singular "discovery" of benzo[b]thiophene is not as dramatically chronicled as that of thiophene, its conceptualization and early syntheses emerged from the fertile ground of late 19th and early 20th-century organic chemistry.

Early investigations into sulfur-containing aromatic compounds laid the groundwork for the deliberate synthesis of thianaphthene, the historical name for benzo[b]thiophene. The fusion of a benzene ring with a thiophene ring to create benzothiophene was a logical progression in the systematic exploration of heterocyclic aromatic compounds.[1] This endeavor was driven by the desire to understand the influence of ring fusion on chemical properties and to create novel molecular frameworks.

The Pioneers of Synthesis: From Classical Methods to Modern Innovations

The synthetic journey toward benzothiophene and its derivatives has been one of continuous refinement and innovation. Early methods were often harsh and limited in scope, but they provided the foundational knowledge for the development of more sophisticated and versatile techniques.

Early Cyclization Strategies: The Foundational Pillars

One of the earliest and most straightforward conceptual approaches to constructing the benzothiophene core involves the intramolecular cyclization of appropriately substituted benzene derivatives. These foundational methods, while sometimes requiring forcing conditions, established the fundamental bond-forming strategies that are still echoed in modern synthesis.

Arylthioacetic acids, for instance, served as early precursors. Through cyclization in the presence of a dehydrating agent like acetic anhydride, 3-hydroxybenzo[b]thiophene could be formed, which upon subsequent dehydroxylation, yielded the parent benzothiophene.[2] Another classical approach involved the oxidative cyclization of α-mercaptocinnamic acid.[2]

Featured Protocol: A Classic Synthesis of 3-Hydroxybenzo[b]thiophene

This protocol outlines a classical approach to the synthesis of a key benzothiophene intermediate, 3-hydroxybenzo[b]thiophene, from thiophenol and chloroacetic acid.

Step 1: Synthesis of Phenylthioacetic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol and an equimolar amount of sodium hydroxide in ethanol.

-

To this solution, add an equimolar amount of chloroacetic acid.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the phenylthioacetic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

-

In a clean, dry round-bottom flask, suspend the phenylthioacetic acid in acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Carefully quench the reaction by pouring the hot mixture into ice water.

-

The 3-hydroxybenzo[b]thiophene will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

The Rise of Transition Metal Catalysis: A Paradigm Shift

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in benzothiophene synthesis with the advent of transition metal-catalyzed cross-coupling and cyclization reactions. These methods offered milder reaction conditions, greater functional group tolerance, and unprecedented control over regioselectivity.

Palladium-catalyzed reactions, in particular, have become a cornerstone of modern benzothiophene synthesis. For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide in the presence of a palladium catalyst provides a direct route to 2-substituted benzothiophenes.[3] Copper-catalyzed reactions have also proven highly effective. The thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, facilitated by a copper(I) iodide (CuI) and 1,10-phenanthroline system, offers an efficient pathway to various 2-substituted benzo[b]thiophenes.[4]

More recently, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have emerged as a powerful tool for the regioselective synthesis of benzothiophene derivatives.[5] Gold-catalyzed carbothiolation reactions have also been developed for the atom-economical synthesis of 2,3-disubstituted benzothiophenes.[4]

Table 1: Evolution of Synthetic Methodologies for Benzothiophene Derivatives

| Methodology | Key Features | Typical Reagents | Era of Prominence |

| Classical Cyclizations | High temperatures, strong acids/bases, limited functional group tolerance. | Thiophenol derivatives, strong acids (PPA), dehydrating agents. | Early to Mid-20th Century |

| Transition Metal Catalysis | Milder conditions, high yields, excellent functional group tolerance, regioselectivity. | Palladium, copper, rhodium, gold catalysts; organometallic reagents. | Late 20th Century to Present |

| Photoredox Catalysis | Visible light-mediated, radical-based transformations. | Photoredox catalysts (e.g., Eosin Y), diazonium salts, alkynes. | 21st Century |

| Electrochemical Synthesis | Use of electric current to drive reactions, often avoiding harsh reagents. | Electrodes, supporting electrolytes, 2-alkynylthioanisoles. | 21st Century |

From Obscurity to Ubiquity: The Expanding Applications of Benzothiophene Derivatives

The journey of benzothiophene from a chemical curiosity to a "privileged scaffold" is a testament to its remarkable chemical and physical properties. Its rigid, planar structure and electron-rich nature make it an ideal building block for molecules designed to interact with biological targets and to function in electronic devices.

A Scaffold for Healing: Benzothiophenes in Medicinal Chemistry

The benzothiophene core is a prominent feature in a multitude of clinically approved drugs and investigational new drug candidates.[6] Its ability to serve as a bioisostere for other aromatic systems, such as naphthalene or indole, while imparting unique electronic and metabolic properties, has made it a favorite among medicinal chemists.

Notable examples of benzothiophene-containing drugs include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.

-

Zileuton: A 5-lipoxygenase inhibitor used for the maintenance treatment of asthma.

-

Sertaconazole: An antifungal medication.[3]

-

Brexpiprazole: An atypical antipsychotic.

The diverse pharmacological activities of benzothiophene derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system effects.[7]

Caption: A simplified timeline illustrating the progression from the discovery of thiophene to the development of modern benzothiophene-based drugs.

The Future is Bright: Benzothiophenes in Materials Science

Beyond the realm of medicine, benzothiophene derivatives are playing an increasingly important role in the development of advanced materials. Their inherent electronic properties, thermal stability, and amenability to functionalization make them prime candidates for applications in organic electronics.

Benzothiophene-based molecules are being investigated for use in:

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or as host materials.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

-

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.

The ability to tune the electronic properties of benzothiophene derivatives through synthetic modification allows for the rational design of materials with tailored performance characteristics for these and other cutting-edge applications.

Conclusion: A Scaffold of Enduring Significance

From its humble beginnings as a conceptual extension of thiophene chemistry, the benzothiophene scaffold has evolved into a cornerstone of modern organic synthesis and a key component in the development of life-saving medicines and innovative materials. The continuous evolution of synthetic methodologies has provided researchers with an ever-expanding toolbox to create novel benzothiophene derivatives with tailored properties. As our understanding of the intricate interplay between molecular structure and function deepens, the legacy of benzothiophene is certain to endure, paving the way for future discoveries that will shape the landscape of science and technology.

References

-

Gattermann, L. (1860-1920). UCL Discovery. [Link]

-

Gattermann reaction. Wikipedia. [Link]

-

Heterocyclic compound. Wikipedia. [Link]

-

Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Ludwig Gattermann. Wikipedia. [Link]

-

Ludwig Gattermann. M. Canov. [Link]

-

Gattermann Reaction: Mechanism, Examples & Application. Collegedunia. [Link]

-

100th Anniversary: Death of Ludwig Gattermann. ChemistryViews. [Link]

-

Gattermann reaction examples. BYJU'S. [Link]

-

An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. New Journal of Chemistry (RSC Publishing). [Link]

-

Ludwig Gattermann. ACS Publications. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publishers. [Link]

-

Benzothiophene. Wikipedia. [Link]

-

thianaphthene. Wikidata. [Link]

-

AN OVERVIEW ON HETEROCYCLIC COMPOUNDS AND THEIR VERSATILE APPLICATIONS. troindia. [Link]

-

History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. troindia.in [troindia.in]

- 7. Ludwig Gattermann [canov.jergym.cz]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core functionalized with a nitro group and an ethyl carboxylate ester. This structure imparts specific physicochemical characteristics that are critical to its behavior in various chemical and biological systems. As with many benzothiophene derivatives, this compound is of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective application in drug discovery, enabling reliable screening, formulation, and pharmacokinetic studies.

This guide provides a comprehensive overview of the predicted solubility profile of this compound, based on its structural attributes and the known properties of related chemical moieties. Crucially, where specific experimental data is not publicly available, this document offers detailed, field-proven experimental protocols for researchers to determine its thermodynamic and kinetic solubility, ensuring both accuracy and practical utility in a laboratory setting.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, we must first consider its fundamental properties, which are dictated by its molecular structure.

Chemical Structure:

Key Physicochemical Parameters:

| Property | Value | Source |

| CAS Number | 25785-09-5 | [1] |

| Molecular Formula | C₁₁H₉NO₄S | [1] |

| Molecular Weight | 251.26 g/mol | [1] |

| Melting Point | 164-165°C | [1][2] |

| Calculated XLogP3 | 3.5 | [1] |

The structure combines a rigid, hydrophobic benzothiophene core with polar functional groups. The high melting point suggests strong crystal lattice forces, which must be overcome for dissolution to occur. The calculated XLogP3 value of 3.5 is a strong indicator of low aqueous solubility and high lipophilicity.[1]

Structural Influence on Solubility:

-

Benzothiophene Core: The fused benzene and thiophene ring system is inherently aromatic and non-polar, contributing to poor solubility in polar solvents like water.[3][4][5]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group. While it can participate in dipole-dipole interactions, its contribution to aqueous solubility is often limited and does not typically overcome the hydrophobicity of a large aromatic scaffold.[6][7] Nitroarenes are generally less soluble in water but more soluble in organic solvents.[6]

-

Ethyl Ester Group (-COOCH₂CH₃): The ester group adds some polarity and can act as a hydrogen bond acceptor with protic solvents. However, the ethyl chain adds to the overall lipophilicity. The solubility of esters in water decreases as the carbon chain length increases.[8][9]

Predicted Solubility Profile

Based on a qualitative analysis of the compound's structure and the general principles of solubility ("like dissolves like"), a predicted solubility profile can be established. This serves as a practical starting point for solvent selection in synthesis, purification, and bioassay development.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large, non-polar benzothiophene backbone dominates the molecule's character, leading to poor interactions with highly polar, hydrogen-bonding solvents like water.[5][10] Solubility in alcohols is expected to be slightly better than in water due to the ethyl ester moiety. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Moderate to High | These solvents can effectively solvate the polar nitro and ester groups through dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network. DMSO and DMF are particularly effective for dissolving hydrophobic compounds for biological screening.[11] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | While the compound has a significant non-polar surface area, the presence of the highly polar nitro and ester groups limits its solubility in purely non-polar solvents. Solubility is expected to be higher in aromatic solvents like toluene than in aliphatic solvents like hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a good balance of polarity and are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Determination of Solubility

For drug development professionals, precise solubility data is non-negotiable. The following sections provide robust, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.[2][12][13] It is critical for formulation and late-stage development.

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation is crucial to allow the dissolution process to reach equilibrium.[2]

-

Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

-

Dilute the filtered sample with the same solvent used for the standard curve.

-

Analyze the diluted sample and the standards using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

-

Data Reporting: The solubility is reported as the determined concentration in units such as µg/mL or µM.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound precipitates out of a solution when diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a critical parameter in early drug discovery for identifying compounds that may cause issues in high-throughput screening (HTS) assays.[14][15]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours) by detecting light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration.

Experimental Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells to reach the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.[16]

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

-

Measurement (Nephelometry/Turbidimetry):

-

Read the plate using a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 620 nm).

-

The concentration at which a significant increase in light scattering or turbidity is observed is considered the kinetic solubility limit.

-

-

Measurement (Filtration Method - Alternative):

-

After incubation, transfer the contents of the wells to a filter plate.

-

Filter the solution into a fresh collection plate.

-